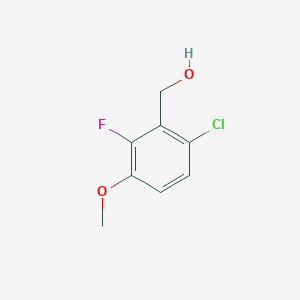

6-Chloro-2-fluoro-3-methoxybenzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-2-fluoro-3-methoxybenzyl alcohol is a chemical compound with the molecular formula C8H8ClFO2 . It has a molecular weight of 190.6 . The IUPAC name for this compound is (6-chloro-2-fluoro-3-methoxyphenyl)methanol .

Molecular Structure Analysis

The InChI code for 6-Chloro-2-fluoro-3-methoxybenzyl alcohol is 1S/C8H8ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chloro, fluoro, and methoxy groups on the benzyl alcohol backbone.Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-methoxybenzyl alcohol is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity in Human Hepatocytes

Research involving a phenolic antioxidant, 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), derived from the Pacific oyster, demonstrated significant antioxidant activity in cultured human hepatocyte-derived cells. This compound showed stronger inhibition of cell-based oxidation than other antioxidants, indicating potential for the prevention and treatment of liver diseases involving oxidative stress processes (Watanabe et al., 2012).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, to their corresponding aldehydes on a TiO2 photocatalyst under an O2 atmosphere has been reported. This process is efficient under both UV and visible light, suggesting applications in green chemistry for the selective oxidation of similar compounds (Higashimoto et al., 2009).

Deprotection Methods

Studies on the deprotection of methoxybenzyl protecting groups, such as those related to 6-Chloro-2-fluoro-3-methoxybenzyl alcohol, have shown efficient methods using DDQ in neutral conditions. This work is crucial for synthetic chemistry, providing pathways for the selective removal of protecting groups without affecting other functional groups or the backbone of the molecule (Oikawa et al., 1982).

Lignin Modification and Antioxidant Properties

An investigation into the acid treatment of Kraft lignin and vanillyl alcohol (a model compound similar in structure to 6-Chloro-2-fluoro-3-methoxybenzyl alcohol) revealed changes in the aliphatic hydroxyl content and molar masses, influencing the antioxidant properties in polypropylene. This suggests potential applications in materials science, particularly in enhancing the antioxidant capacity of polymers (Pouteau et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P305) .

Eigenschaften

IUPAC Name |

(6-chloro-2-fluoro-3-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTGASKCWTWLBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-fluoro-3-methoxybenzyl alcohol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2739306.png)

![1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one](/img/structure/B2739308.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2739309.png)

![[Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate](/img/structure/B2739312.png)

![Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2739313.png)

![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739315.png)

![3-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-1-propylquinoxalin-2(1H)-one](/img/structure/B2739319.png)